gibberellin A4 methyl ester

Description

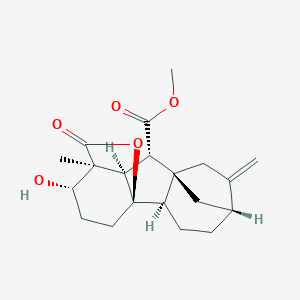

Structure

3D Structure

Properties

IUPAC Name |

methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O5/c1-10-8-19-9-11(10)4-5-12(19)20-7-6-13(21)18(2,17(23)25-20)15(20)14(19)16(22)24-3/h11-15,21H,1,4-9H2,2-3H3/t11-,12-,13+,14-,15-,18-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBDTWBSMNXMGIJ-ZTVWUKKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(CCC3(C1C(C45C3CCC(C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@H](CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@H](C4)C(=C)C5)C(=O)OC)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Gibberellin Family and the Role of GA4 Methyl Ester

An In-Depth Technical Guide to the Molecular Structure of Gibberellin A4 Methyl Ester

This guide provides a comprehensive technical overview of the molecular structure of Gibberellin A4 (GA4) methyl ester, a significant diterpenoid plant hormone derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation, experimental protocols for analysis, and the biological significance of this compound, grounding all claims in authoritative scientific literature.

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that play a critical role in regulating a myriad of developmental processes, including seed germination, stem elongation, flowering, and fruit development.[1] Their discovery originated from the study of the "foolish seedling" disease in rice, which was caused by the fungus Gibberella fujikuroi producing an excess of these growth-promoting substances.[1]

Gibberellin A4 (GA4) is a biologically active C19-gibberellin, one of the key GAs found in both fungi and higher plants.[2] It serves as a crucial modulator of plant growth and response to various stimuli.[3] The methyl ester derivative, Gibberellin A4 methyl ester, is functionally related to its parent acid and is frequently used in research due to its modified solubility and as an intermediate in chemical syntheses.[4][5] Understanding its precise molecular architecture is paramount for elucidating its structure-activity relationships, studying its metabolism, and designing novel bioactive analogs for agricultural or therapeutic applications.[6][7]

Elucidation of the Molecular Structure

The definitive structure of gibberellin A4 methyl ester (C₂₀H₂₆O₅, Molecular Weight: 346.42 g/mol ) has been established through a combination of high-resolution analytical techniques, primarily X-ray crystallography, supported by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4][8][9]

Core Molecular Framework

The molecule is built upon the characteristic ent-gibberellane skeleton, a complex tetracyclic system comprising four rings labeled A, B, C, and D. Key structural features include:

-

A γ-lactone bridge within the A-ring.

-

A hydroxyl group at the C-2β position.

-

An exocyclic methylene group at C-8.

-

A methyl group at C-1.

The systematic IUPAC name for this structure is methyl (1R,2R,5R,8R,9S,10R,11S,12S)-12-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.1⁵,⁸.0¹,¹⁰.0²,⁸]heptadecane-9-carboxylate.[4]

Caption: 2D structure of Gibberellin A4 methyl ester with ring labels.

X-Ray Crystallography: The Definitive 3D Architecture

Single-crystal X-ray crystallography provides the most unambiguous determination of a molecule's three-dimensional structure in the solid state.[10] A pivotal study by Ellames et al. (1979) detailed the molecular and crystal structures of gibberellin A4 methyl ester, confirming the stereochemistry and providing precise data on bond lengths and angles.[8] The analysis revealed a flattened A-ring conformation.[8] This empirical data is the bedrock of our structural understanding and serves as a reference for computational modeling and solution-state studies.

Table 1: Selected Crystallographic Data for Gibberellin A4 Methyl Ester

| Feature | Measurement | Reference |

|---|---|---|

| Crystal System | Monoclinic | [11] |

| Space Group | P2₁ | [11] |

| Ring A Conformation | Flattened Chair | [8] |

| Ring B Conformation | Chair | [11] |

| Ring C Conformation | Envelope | [11] |

| Ring D Conformation | Envelope | [11] |

Note: Crystal data for the parent GA4 monohydrate is used to infer general conformational features, supplemented by specific findings for the methyl ester.

Spectroscopic Confirmation in Solution

While crystallography defines the solid-state structure, spectroscopic methods are essential to confirm the structure in solution, which is more relevant to its biological activity.

NMR spectroscopy is a powerful tool for elucidating the covalent structure and relative stereochemistry of molecules in solution.[10] Full assignments of the ¹H NMR chemical shifts for the ring A protons in gibberellin A4 methyl ester have been crucial for confirming the stereochemistry at this functionalized part of the molecule.[12][13] Techniques like COSY, HSQC, and HMBC are used to establish proton-proton and proton-carbon correlations throughout the entire carbon skeleton, confirming the connectivity and stereochemical arrangement.[14]

Table 2: Key ¹H NMR Chemical Shifts for Gibberellin A4 Methyl Ester (Illustrative)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 3-H | ~3.85 | d | 4 | [12] |

| 6-Hα | ~2.70 | m | - | [12] |

| OCH₃ | ~3.70 | s | - | [15] |

Note: Exact chemical shifts can vary based on the solvent and instrument frequency. These are representative values from the literature.

Mass spectrometry is used to determine the exact molecular weight and elemental formula and to study fragmentation patterns that provide structural clues. For gibberellin A4 methyl ester, techniques like combined Gas Chromatography-Mass Spectrometry (GC-MS) are frequently employed, often after derivatization (e.g., trimethylsilylation) to increase volatility.[15][16] The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₂₀H₂₆O₅ (346.1780 Da), confirming its elemental composition.[4][17]

Experimental Protocols

The following sections provide standardized, step-by-step workflows for the synthesis, purification, and analysis of gibberellin A4 methyl ester. The causality behind experimental choices is explained to provide field-proven insight.

Synthesis: Esterification of Gibberellin A4

A straightforward and common method for preparing GA4 methyl ester is the direct esterification of Gibberellin A4. Diazomethane is a highly effective but hazardous reagent for this purpose; safer alternatives are often preferred in modern labs.

Protocol: Methylation using Trimethylsilyldiazomethane (TMS-diazomethane)

-

Rationale: TMS-diazomethane in the presence of methanol is a safer alternative to diazomethane for the clean and high-yield methylation of carboxylic acids. The reaction proceeds smoothly without epimerization or side reactions on other functional groups under these conditions.

-

Preparation: Dissolve Gibberellin A4 (100 mg, 0.30 mmol) in a mixture of anhydrous Toluene (5 mL) and Methanol (2 mL) in a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reaction: Cool the solution to 0 °C in an ice bath. Add a 2.0 M solution of TMS-diazomethane in hexanes (0.2 mL, 0.4 mmol) dropwise with stirring.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v) with a suitable stain (e.g., ceric ammonium molybdate). The reaction is typically complete within 30-60 minutes.

-

Quenching: Once the starting material is consumed, quench the excess TMS-diazomethane by the careful dropwise addition of a few drops of acetic acid until the yellow color disappears.

-

Workup: Dilute the reaction mixture with ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (1 x 10 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude GA4 methyl ester.

Sources

- 1. longdom.org [longdom.org]

- 2. Gibberellin A4 | C19H24O5 | CID 92109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Gibberellin A4 methyl ester | C20H26O5 | CID 13964934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gibberellin A4 methyl ester | 19124-90-4 [chemicalbook.com]

- 6. Metabolism and Biological Activity of Gibberellin A4 in Vegetative Shoots of Zea mays, Oryza sativa, and Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The molecular and crystal structures of gibberellin A4 and gibberellin A13 methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Gibberellin A4 monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N.m.r. assignments of ring A hydrogens in gibberellin A4 methyl esters and some derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 13. | PDF or Rental [articles.researchsolutions.com]

- 14. magritek.com [magritek.com]

- 15. agraria.com.br [agraria.com.br]

- 16. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 17. PubChemLite - Gibberellin a4 methyl ester (C20H26O5) [pubchemlite.lcsb.uni.lu]

A Comparative Analysis of Gibberellin A4 and Gibberellin A4 Methyl Ester: Structure, Bioactivity, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Significance of a Single Functional Group

Gibberellins (GAs) are a large family of tetracyclic diterpenoid plant hormones that regulate a vast array of developmental processes, including seed germination, stem elongation, leaf expansion, and flowering.[1][2] The biological activity of these molecules is highly specific, with only a few, such as GA4, being functionally active in plants.[3] The subtle modification of a key functional group, as seen in the conversion of Gibberellin A4 to its methyl ester, can profoundly alter its physicochemical properties and, consequently, its biological efficacy. This guide dissects this critical difference, providing a foundational understanding for researchers in plant biology, agricultural science, and chemical synthesis.

Chemical and Structural Differentiation

The fundamental difference between Gibberellin A4 and its methyl ester lies in the functional group at the C-10 position of the gibbane skeleton.

Molecular Structure

-

Gibberellin A4 (GA4): Possesses a free carboxylic acid (-COOH) group. This functional group is a critical determinant of its biological activity.

-

Gibberellin A4 Methyl Ester (GA4-Me): The carboxylic acid group is esterified, forming a methyl ester (-COOCH₃).[4][5]

This seemingly minor structural change has significant implications for the molecule's interaction with its biological targets.

Caption: Structural comparison of Gibberellin A4 and its methyl ester.

Physicochemical Properties: A Comparative Summary

The esterification of the carboxylic acid group significantly alters the molecule's polarity and solubility. The carboxyl group on GA4 can deprotonate, making the molecule more polar and water-soluble, especially at neutral or basic pH. In contrast, the methyl ester group is less polar, reducing water solubility and increasing its solubility in organic solvents.[6]

| Property | Gibberellin A4 (GA4) | Gibberellin A4 Methyl Ester | Causality of Difference |

| Molecular Formula | C₁₉H₂₄O₅[7] | C₂₀H₂₆O₅[4][8] | Addition of a methyl group (CH₂) |

| Molecular Weight | 332.39 g/mol [9] | 346.42 g/mol [8] | Mass of the additional methyl group |

| Key Functional Group | Carboxylic Acid (-COOH) | Methyl Ester (-COOCH₃) | Esterification reaction |

| Polarity | Higher | Lower | The ester group is less polar than the carboxylic acid group. |

| Solubility | Limited solubility in water, soluble in organic solvents like ethanol, DMSO, and DMF.[6][10] | Generally lower solubility in water, higher in nonpolar organic solvents. | Masking of the polar carboxylic acid reduces hydrogen bonding with water. |

| Biological Activity | Biologically active plant hormone.[6][11] | Considered biologically inactive or a synthetic precursor.[4] | The free carboxylic acid is essential for receptor binding. |

Differential Biological Activity and Mechanism of Action

The structural divergence directly translates into a profound difference in biological function, which is best understood in the context of the canonical gibberellin signaling pathway.

The Canonical Gibberellin Signaling Pathway

Gibberellin signaling operates through a de-repression mechanism.[12] In the absence of GA, a family of transcriptional regulators known as DELLA proteins actively represses GA-responsive genes, thereby restraining growth.[13][14]

The core signaling cascade is as follows:

-

Perception: Bioactive GAs, like GA4, bind to a soluble nuclear receptor called GIBBERELLIN INSENSITIVE DWARF1 (GID1).[1][15][16]

-

Complex Formation: This binding induces a conformational change in the GID1 receptor, which then promotes its interaction with a DELLA protein, forming a stable GID1-GA-DELLA complex.[17]

-

Targeting for Degradation: The formation of this complex allows an F-box protein (SLY1 in Arabidopsis or GID2 in rice) to recognize the DELLA protein.[18]

-

Proteolysis: The F-box protein is part of an SCF E3 ubiquitin ligase complex, which polyubiquitinates the DELLA protein, marking it for degradation by the 26S proteasome.[12][18]

-

De-repression: With the DELLA repressor removed, transcription of growth-promoting genes can proceed, leading to various developmental responses like stem elongation and seed germination.[19]

Caption: The DELLA-dependent gibberellin signaling pathway.

Causality of Differential Activity

-

Gibberellin A4: As a bioactive gibberellin, GA4 fits perfectly into the GID1 receptor's binding pocket.[3] The free carboxylic acid group is essential for this high-affinity interaction, which initiates the entire signaling cascade leading to DELLA protein degradation.[15] GA4 is known to be particularly effective in promoting processes like stem elongation and flowering.[6][20]

-

Gibberellin A4 Methyl Ester: The esterification of the carboxylic acid group effectively "caps" the functional group required for GID1 receptor binding. Consequently, GA4 methyl ester is unable to bind to the GID1 receptor with any significant affinity and cannot trigger the degradation of DELLA proteins. For this reason, it is considered biologically inactive in its ester form.[21] It can be considered a pro-hormone, as it would only become active if the methyl ester is hydrolyzed in vivo to yield the free acid, GA4. In a laboratory or synthetic context, it serves primarily as a derivative or an intermediate in chemical synthesis.[22]

Experimental Methodologies

Accurate quantification and analysis of gibberellins require robust protocols due to their low concentrations in plant tissues.[23][24]

Extraction and Purification Protocol

This protocol provides a generalized workflow for the extraction and purification of gibberellins from plant material.

-

Homogenization: Freeze plant tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Extract the homogenized tissue with a cold 80% methanol/water solution containing an antioxidant like butylated hydroxytoluene (BHT). Perform extraction overnight at 4°C with continuous shaking.[25]

-

Centrifugation: Centrifuge the extract to pellet solid debris and collect the supernatant.

-

Pre-Purification (SPE): Use Solid Phase Extraction (SPE) with a C18 reverse-phase cartridge to clean up the sample and concentrate the gibberellins.[24]

-

Condition the cartridge with methanol, followed by water.

-

Load the aqueous supernatant onto the cartridge.

-

Wash the cartridge with water to remove highly polar impurities.

-

Elute the gibberellins with a solvent of higher organic content, such as 80% methanol.

-

-

Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen or using a rotary evaporator. Reconstitute the residue in a small, known volume of the initial mobile phase for analysis.

Analytical Quantification Workflow

High-sensitivity analytical techniques are required for the detection of gibberellins.[23][25] Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for its selectivity and sensitivity.[26]

Sources

- 1. journals.biologists.com [journals.biologists.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pnas.org [pnas.org]

- 4. Gibberellin A4 methyl ester | C20H26O5 | CID 13964934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. gibberellin A4 methyl ester (CHEBI:73252) [ebi.ac.uk]

- 6. CAS 468-44-0: Gibberellin A4 | CymitQuimica [cymitquimica.com]

- 7. Gibberellin A4 | C19H24O5 | CID 92109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 9. Gibberellin A4 | CAS 468-44-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 10. Gibberellin A4 | CAS 468-44-0 | Cayman Chemical | Biomol.com [biomol.com]

- 11. glpbio.cn [glpbio.cn]

- 12. scispace.com [scispace.com]

- 13. DELLA-dependent and -independent gibberellin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. notulaebotanicae.ro [notulaebotanicae.ro]

- 15. Role of the gibberellin receptors GID1 during fruit-set in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Multiple Gibberellin Receptors Contribute to Phenotypic Stability under Changing Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Gibberellin Signaling: Biosynthesis, Catabolism, and Response Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 20. caymanchem.com [caymanchem.com]

- 21. atlasofscience.org [atlasofscience.org]

- 22. The partial synthesis of beyergibberellin A4 and A9 methyl esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 23. Progress and development of analytical methods for gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 25. researchgate.net [researchgate.net]

- 26. Gibberellins (GA) Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

Comparative Biological Activity of Gibberellin A4 (GA4) and its Methyl Ester

Mechanisms, Permeability, and Application Contexts

Executive Summary

This technical guide analyzes the divergent biological activities of Gibberellin A4 (GA4) free acid versus its methyl ester (GA4-Me). The core distinction lies in the receptor-permeability trade-off : while the free acid (GA4) is the obligate ligand for the plant GID1 receptor, the methyl ester (GA4-Me) exhibits superior lipophilicity, functioning as a pro-drug in plant systems and a primary bioactive agent in mammalian cytotoxic applications. This guide provides the mechanistic basis, structure-activity relationships (SAR), and experimental protocols for researchers navigating these two forms.

Part 1: Molecular Architecture & Physicochemical Properties

The biological divergence between GA4 and GA4-Me stems from the modification of the C-6 carboxyl group. This alteration shifts the molecule from a weak acid to a lipophilic ester, fundamentally changing its transport and receptor interaction profile.

| Feature | Gibberellin A4 (Free Acid) | Gibberellin A4 Methyl Ester |

| Formula | ||

| C-6 Functional Group | Carboxyl (-COOH) | Methyl Ester (-COOMe) |

| pKa | ~4.0 (Weak Acid) | Neutral (Non-ionizable) |

| LogP (Lipophilicity) | ~2.5 (Moderate) | ~3.5 (High) |

| Membrane Permeability | pH-dependent (Ion trap mechanism) | High (Passive diffusion) |

| Solubility | Soluble in alcohols, alkaline water | Soluble in organic solvents (EtOAc, DCM) |

Key Insight: The "Ion Trap" mechanism dictates that GA4 (acid) accumulates in alkaline compartments (cytosol/stroma) where it dissociates (

Part 2: Mode of Action & Receptor Affinity

1. The Plant Paradigm: GID1 Receptor Specificity

In plant systems, GA4 is the active hormone , while GA4-Me is biologically inactive at the receptor level.

-

Mechanism: The soluble receptor GID1 (GIBBERELLIN INSENSITIVE DWARF1) requires the C-6 carboxyl group of the gibberellin to form a hydrogen bond network deep within its binding pocket. This interaction triggers a conformational change (closing of the N-terminal "lid"), allowing GID1 to recruit DELLA proteins for proteasomal degradation.

-

Steric Hindrance: The methyl group in GA4-Me sterically clashes with the GID1 binding pocket and prevents the formation of the salt bridge/hydrogen bond necessary for lid closure.

-

In Vivo Activity: GA4-Me often shows activity in bioassays (e.g., rice seedling elongation) only because intracellular carboxylesterases hydrolyze it back to GA4. It acts as a "pro-hormone."

2. The Pharmacological Paradigm: Cytotoxicity & Inflammation

In mammalian drug development, the polarity of GA4 free acid limits cellular uptake. Here, GA4-Me (and derivatives) often exhibit superior potency.

-

Mechanism: GA derivatives induce apoptosis in tumor cells and inhibit NF-

B signaling. The methyl ester modification enhances bioavailability, allowing the molecule to penetrate the plasma membrane of cancer cells (e.g., MCF-7, A549). -

Divergence: Unlike the specific GID1 lock-and-key mechanism in plants, mammalian targets often respond to the electrophilic nature of the A-ring enone system, which is preserved or stabilized in the ester form.

Part 3: Visualization of Signaling Pathways

The following diagram illustrates the divergent fates of GA4 and GA4-Me in a plant cell context.

Caption: Figure 1. Activation pathway of GA4-Me vs. GA4. The ester must be hydrolyzed to the acid to bind GID1.

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of GA4 Methyl Ester

For preparation of analytical standards or pharmacological screening.

Reagents: GA4 (Free Acid), (Trimethylsilyl)diazomethane (

-

Dissolution: Dissolve 10 mg of GA4 in 1 mL of Methanol:Toluene (1:2 v/v).

-

Methylation: Add 2.0 equivalents of

(2M in hexanes) dropwise at 0°C.-

Note:

is a safer alternative to Diazomethane but requires ventilation.

-

-

Reaction: Stir at room temperature for 30 minutes. Monitor by TLC (Mobile phase: Toluene:EtOAc:Acetic Acid 50:50:1). The acid will streak; the ester will run as a compact spot at higher

. -

Quenching: Add 2 drops of Acetic Acid to quench excess reagent.

-

Purification: Evaporate solvents under

stream. Quantitative conversion usually renders column chromatography unnecessary for biological use.

Protocol B: Rice Micro-Drop Bioassay (Validation of Hydrolysis)

To determine if a tissue possesses the esterase activity required to activate GA4-Me.

-

Plant Material: Rice seeds (Oryza sativa, dwarf var. Tan-ginbozu). This variety is GA-deficient and highly sensitive.

-

Incubation: Germinate seeds for 48 hours at 30°C. Select seedlings with uniform coleoptile length (~2 mm).

-

Treatment:

-

Group A (Control): 1 µL Acetone:Water (50:50).

-

Group B (Standard): 1 µL GA4 Acid (10 ng/µL).

-

Group C (Test): 1 µL GA4-Me (10 ng/µL).

-

Application: Apply micro-drop specifically to the coleoptile tip.

-

-

Growth: Incubate for 72 hours under continuous light.

-

Measurement: Measure the length of the second leaf sheath.

-

Interpretation: If Group C

Group B, the tissue has high esterase activity. If Group C < Group B, hydrolysis is rate-limiting.

-

Part 5: Troubleshooting & Validation Matrix

When observing unexpected data, use this matrix to diagnose the root cause.

| Observation | Probable Cause (Plant Study) | Probable Cause (Mammalian Study) |

| GA4-Me shows no activity | Lack of specific carboxylesterases in tissue (hydrolysis failure). | Compound precipitated in media (solubility issue). |

| GA4-Me activity > GA4 Acid | Enhanced uptake through waxy cuticle (foliar application). | Enhanced cellular uptake due to lipophilicity. |

| Rapid transient response | GA4-Me hydrolyzed quickly, then degraded by GA2-oxidase. | N/A |

| Inconsistent replicates | Variable esterase expression due to plant age/stress. | Evaporation of volatile solvents in micro-wells. |

References

-

Ueguchi-Tanaka, M., et al. (2005).[1] Gibberellin insensitive dwarf1 encodes a soluble receptor for gibberellin.[1][2][3] Nature. Link

- Core finding: Establishes GID1 as the receptor and demonstrates the necessity of the free acid for binding.

-

Nakajima, M., et al. (2006).[1] Identification and characterization of Arabidopsis gibberellin receptors. The Plant Journal. Link

- Core finding: Confirms that methyl esters have negligible affinity for Arabidopsis GID1 homologs compared to free acids.

-

Zhang, Y., et al. (2012).[4] Antitumor and antiangiogenic activity of a gibberellin derivative GA-13315.[4][5] Investigational New Drugs. Link

-

Core finding: Demonstrates the utility of GA methyl ester derivatives in cancer pharmacology.[6]

-

-

Schneider, G., et al. (1992). Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L.[7][8] PNAS.[7] Link

- Core finding: Provides the methodological basis for tracking hydrolysis of GA conjug

Sources

- 1. scispace.com [scispace.com]

- 2. bio.libretexts.org [bio.libretexts.org]

- 3. Molecular Interactions of a Soluble Gibberellin Receptor, GID1, with a Rice DELLA Protein, SLR1, and Gibberellin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. researchgate.net [researchgate.net]

- 6. Gibberellic Acid (GA3): A Versatile Chiral Building Block for Syntheses of Pharmaceutical Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.amanote.com [research.amanote.com]

- 8. Hydrolysis and reconjugation of gibberellin A20 glucosyl ester by seedlings of Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Researcher's Guide to the Synthesis of Gibberellin Methyl Esters

Abstract: This document provides a comprehensive, field-tested protocol for the selective methylation of the C-7 carboxylic acid of Gibberellic Acid (GA3) to yield Gibberellin A3 methyl ester. While the topic requests a synthesis of Gibberellin A4 (GA4) methyl ester from GA3, it is crucial to clarify that GA3 and GA4 are structurally distinct molecules. A direct conversion via methylation is not chemically feasible; such a transformation requires a multi-step synthetic pathway targeting the core gibberellin skeleton. This guide, therefore, focuses on the high-yield methylation of GA3, a foundational technique applicable to many gibberellins, including GA4. We detail a robust and safety-conscious procedure using trimethylsilyldiazomethane (TMS-diazomethane), a superior alternative to the hazardous diazomethane. This protocol is designed for researchers in phytochemistry, drug development, and synthetic organic chemistry, providing in-depth explanations for experimental choices, troubleshooting advice, and methods for product verification.

Scientific Introduction: Understanding the Chemistry and Objective

Gibberellins (GAs) are a class of diterpenoid phytohormones that regulate critical developmental processes in plants, including seed germination, stem elongation, and flowering.[1][2] Gibberellic acid (GA3) is one of the most well-known and commercially available gibberellins, produced by the fungus Gibberella fujikuroi.[1][3] Gibberellin A4 (GA4), another bioactive gibberellin, differs from GA3 in the A-ring of its structure; GA3 possesses a dihydroxyl system and an additional double bond, whereas GA4 is deoxygenated at C-3 and saturated at the C1-C2 position.[4][5]

The esterification of the C-7 carboxylic acid to form a methyl ester is a common and vital transformation in gibberellin chemistry.[6] This modification serves several purposes:

-

Protection: It protects the acidic carboxyl group, preventing it from interfering with subsequent reactions at other functional groups (e.g., the hydroxyl groups).

-

Increased Lipophilicity: The methyl ester is more hydrophobic than the corresponding carboxylic acid, which can enhance its ability to cross cellular membranes.[7]

-

Derivatization for Analysis: Esterification is often a necessary step for analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS), which require volatile derivatives.[8][9]

This protocol focuses on the selective methylation of the GA3 carboxyl group, leaving the secondary and tertiary alcohol functionalities intact.

The Choice of Reagent: Prioritizing Safety and Efficacy

The classic reagent for converting carboxylic acids to methyl esters is diazomethane (CH2N2).[10][11] It reacts rapidly and cleanly under mild conditions, driven by the formation of the highly stable dinitrogen (N2) gas as the only byproduct.[11]

Mechanism of Diazomethane Methylation:

-

Acid-Base Reaction: The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane.

-

Nucleophilic Attack: The resulting carboxylate anion acts as a nucleophile, attacking the methyl group in an SN2 reaction, displacing nitrogen gas.

Despite its efficiency, diazomethane is acutely toxic, carcinogenic, and potentially explosive, requiring specialized glassware and extreme caution.[12][13]

For this protocol, we select Trimethylsilyldiazomethane (TMS-diazomethane, (CH3)3SiCHN2) as a modern, safer, and equally effective alternative.[14][15] It is a stable solution that is easier to handle and not prone to explosion under normal laboratory conditions.[12][16] The reaction mechanism is analogous to that of diazomethane, proceeding efficiently in the presence of methanol, which acts as a proton transfer agent.

Experimental Workflow and Chemical Transformation

The overall process involves dissolving the starting material, performing the methylation reaction at a controlled temperature, monitoring for completion, and then purifying the final product.

Caption: High-level workflow for the synthesis of GA3 methyl ester.

The chemical transformation at the heart of this protocol is the selective esterification of the C-7 carboxylic acid.

Caption: Simplified reaction mechanism for methylation.

Detailed Experimental Protocol

4.1. Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| Gibberellic Acid (GA3), ≥90% | Reagent | Sigma-Aldrich (G7645) | Starting material.[2] |

| Trimethylsilyldiazomethane (TMS-diazomethane) | 2.0 M in hexanes | Sigma-Aldrich (362832) | Methylating agent. Handle in a fume hood with proper PPE. |

| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Methanol (MeOH), anhydrous | ACS Grade, ≥99.8% | Fisher Scientific | Co-solvent/catalyst. |

| Diethyl Ether, anhydrous | ACS Grade | VWR | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous Solution | Lab-prepared | For aqueous workup. |

| Brine (Saturated NaCl) | Aqueous Solution | Lab-prepared | For aqueous workup. |

| Magnesium Sulfate (MgSO₄), anhydrous | Reagent | Acros Organics | Drying agent. |

| Acetic Acid, glacial | ACS Grade | J.T. Baker | For quenching the reaction. |

| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma | For column chromatography. |

| TLC Plates | Silica Gel 60 F254 | MilliporeSigma | For reaction monitoring. |

| Ethyl Acetate & Hexanes | HPLC Grade | VWR | Eluent for chromatography. |

4.2. Step-by-Step Procedure

-

Preparation:

-

In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 100 mg (0.289 mmol) of Gibberellic Acid (GA3) in a solvent mixture of 8 mL Dichloromethane (DCM) and 2 mL Methanol (MeOH).

-

Stir the solution at room temperature until all the solid has dissolved.

-

-

Reaction Setup:

-

Place the flask in an ice-water bath and allow the solution to cool to 0°C with continuous stirring.

-

-

Addition of TMS-Diazomethane:

-

Using a glass syringe, slowly add 0.16 mL (0.32 mmol, ~1.1 equivalents) of 2.0 M TMS-diazomethane solution in hexanes dropwise to the stirred GA3 solution over 5-10 minutes.

-

Causality: A slow, dropwise addition is critical to control the rate of reaction and the evolution of nitrogen gas, preventing excessive foaming and potential pressure buildup.[14] A faint yellow color should persist, indicating a slight excess of the reagent.

-

Observation: You will observe the evolution of nitrogen gas as bubbles.

-

-

Reaction and Monitoring:

-

Allow the reaction to stir at 0°C for 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Eluent System: 7:3 Ethyl Acetate / Hexanes with 1% acetic acid.

-

Visualization: UV light (254 nm) and/or staining with potassium permanganate.

-

Expected Result: The starting material spot (GA3) should disappear and a new, less polar spot (GA3 methyl ester) should appear at a higher Rf value.

-

-

-

Quenching:

-

Once the reaction is complete (as determined by TLC), quench the excess TMS-diazomethane by adding a few drops of glacial acetic acid until the yellow color disappears and gas evolution ceases. This is a crucial safety step.

-

-

Aqueous Workup:

-

Remove the flask from the ice bath and dilute the reaction mixture with 50 mL of diethyl ether.

-

Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude oil or solid can be purified by flash column chromatography on silica gel.

-

Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%) to isolate the pure GA3 methyl ester.

-

Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent.

-

-

Characterization:

-

The final product should be a white solid. Determine the yield. Yields for this reaction are typically high (>90%).

-

Confirm the structure using standard analytical techniques:

-

¹H NMR: Look for a new singlet around 3.7 ppm corresponding to the methyl ester protons (-OCH₃).

-

Mass Spectrometry (MS): The molecular ion peak should correspond to the mass of GA3 methyl ester (C₂₀H₂₄O₆, MW: 360.4 g/mol ).

-

-

Quantitative Data and Troubleshooting

5.1. Summary of Reaction Parameters

| Parameter | Value |

| Starting Material (GA3) | 100 mg (0.289 mmol) |

| TMS-Diazomethane | 0.16 mL (0.32 mmol, 1.1 eq) |

| Solvent | 8 mL DCM / 2 mL MeOH |

| Temperature | 0°C |

| Reaction Time | 1 - 2 hours |

| Expected Product | Gibberellin A3 Methyl Ester |

| Molecular Formula | C₂₀H₂₄O₆ |

| Molecular Weight | 360.40 g/mol |

| Theoretical Yield | ~104 mg |

| Expected Actual Yield | >90% (>94 mg) |

5.2. Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Reaction does not start | Inactive TMS-diazomethane; insufficient MeOH. | Use a fresh bottle of the reagent. Ensure the correct ratio of MeOH is present to act as a catalyst. |

| Incomplete reaction | Insufficient reagent added. | Add a small additional amount of TMS-diazomethane dropwise at 0°C and continue to monitor by TLC. |

| Low yield after workup | Product loss during extraction; incomplete reaction. | Ensure pH of aqueous layers is appropriate. Perform back-extraction of aqueous layers. Confirm reaction completion before workup. |

| Side product formation | Reaction temperature too high; prolonged reaction time. | Maintain the reaction at 0°C. Do not let the reaction run for an excessively long time after completion. |

Concluding Remarks on Gibberellin A4

This protocol provides a reliable method for the synthesis of GA3 methyl ester. As previously stated, synthesizing Gibberellin A4 methyl ester (C₂₀H₂₆O₅, MW: 346.4 g/mol )[17][18] requires Gibberellin A4 (C₁₉H₂₄O₅)[4] as the starting material. The same methylation protocol described herein can be adapted for GA4, as the key reactive site—the C-7 carboxylic acid—is present in both molecules. The conversion of the GA3 scaffold to the GA4 scaffold is a more complex synthetic challenge involving selective deoxygenation and reduction, and is outside the scope of this esterification guide.[19][20]

References

-

Catalytic Methyl Transfer from Dimethylcarbonate to Carboxylic Acids. Smith Scholarworks. [Link]

-

Smith, V. A., & MacMillan, J. (1990). Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts. Plant Physiology, 94(3), 1284–1292. [Link]

-

Methylation of some natural occurring carboxylic acids. ResearchGate. [Link]

-

Trimethylsilyldiazomethane. Common Organic Chemistry. [Link]

-

Jones, D. L., Grove, J. F., & MacMillan, J. (1964). Gibberellic Acid. Part XXVI. Journal of the Chemical Society, 1835. [Link]

-

Koshioka, M., et al. (1982). Purification and Separation of Plant Gibberellins from Their Precursors and Glucosyl Conjugates. Plant Physiology, 70(4), 1087–1091. [Link]

-

Godin, R., et al. (2020). Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations. ACS Medicinal Chemistry Letters, 11(4), 481–487. [Link]

-

Swain, S. M., & Singh, D. P. (2005). Gibberellins Are Modified by Methylation in Planta. The Plant Cell, 17(1), 1–4. [Link]

-

Development of a rapid and efficient Liquid Chromatography method for determination of Gibberellin A4 in plant tissue. CABI Digital Library. [Link]

-

Gibberellin A4 methyl ester. PubChem, National Center for Biotechnology Information. [Link]

-

Gibberellin a4 methyl ester (C20H26O5). PubChemLite. [Link]

-

Yamada, K. (1975). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Plant Physiology, 56(5), 659–663. [Link]

-

Liu, Y., et al. (2017). Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth. Molecules, 22(4), 606. [Link]

-

Gibberellic acid. Wikipedia. [Link]

-

Kumar, A., et al. (2022). Gibberellic Acid (GA3): A Versatile Chiral Building Block for Syntheses of Pharmaceutical Agents. Molecules, 27(15), 4811. [Link]

-

Cowling, W. A., & King, R. W. (1999). Gibberellin Dose-Response Regulation of GA4 Gene Transcript Levels in Arabidopsis. Plant Physiology, 119(2), 651–658. [Link]

-

Advancing Glucose Conjugated Gibberellins Discovery. MDPI. [Link]

-

Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth. ResearchGate. [Link]

-

Gibberellin A4 Methyl Ester. CRO Splendid Lab Pvt. Ltd. [Link]

-

Metabolites changes after pre-bloom gibberellic acid (GA3) application for inducing seedless grape. Plant Omics. [Link]

-

GA3 is superior to GA4 in promoting bud endodormancy release in tree peony. ResearchGate. [Link]

-

CONVERSION OF GIBBERELLIC ACID INTO GIBBERELLIN A36 METHYL ESTER AND ENANTIOSELECTIVE SYNTHE. Open Research Repository. [Link]

-

Diazomethane. Organic Syntheses Procedure. [Link]

-

Diazomethane (CH2N2). Master Organic Chemistry. [Link]

-

Quantification of GA1, GA3, GA4, GA7, GA8, GA9, GA19 and GA20; and GA20 metabolism in dormant and non-dormant beechnuts. ResearchGate. [Link]

-

21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]

- The preparation method of a kind of gibberic acid GA3.

Sources

- 1. Gibberellic acid - Wikipedia [en.wikipedia.org]

- 2. Gibberellic acid cell culture plant, BioReagent, GA3 = 90 of total gibberellins. 77-06-5 [sigmaaldrich.com]

- 3. CN104892554B - The preparation method of a kind of gibberic acid GA3 - Google Patents [patents.google.com]

- 4. CAS 468-44-0: Gibberellin A4 | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Gibberellins Are Modified by Methylation in Planta - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agraria.com.br [agraria.com.br]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | TCI EUROPE N.V. [tcichemicals.com]

- 15. researchgate.net [researchgate.net]

- 16. Trimethylsilyldiazomethane [commonorganicchemistry.com]

- 17. Gibberellin A4 methyl ester | C20H26O5 | CID 13964934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. PubChemLite - Gibberellin a4 methyl ester (C20H26O5) [pubchemlite.lcsb.uni.lu]

- 19. Synthesis of Gibberellic Acid Derivatives and Their Effects on Plant Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Application Note: Gibberellin A4 Methyl Ester as an Internal Standard for Robust Quantification of Gibberellins by GC-MS

For: Researchers, scientists, and drug development professionals engaged in plant hormone analysis and related fields.

Introduction: The Rationale for a Structurally Analogous Internal Standard

The precise quantification of gibberellins (GAs), a class of diterpenoid phytohormones, is fundamental to understanding their role in plant growth, development, and response to environmental stimuli. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, offering high sensitivity and selectivity. However, the accuracy of GC-MS quantification is contingent upon the effective use of an internal standard (IS) to correct for variations in sample preparation, derivatization efficiency, and instrument response.

While stable isotope-labeled (e.g., deuterated) gibberellins are considered the gold standard for internal standards due to their near-identical chemical and physical properties to the analytes, their availability can be limited and their cost prohibitive for some laboratories.[1] This application note presents a comprehensive guide to the use of Gibberellin A4 (GA4) methyl ester as a readily available and cost-effective structural analogue internal standard for the quantification of other gibberellins in plant matrices.

The central hypothesis for this approach is that GA4 methyl ester, due to its shared core gibberellin structure, will exhibit similar behavior to other GAs during extraction, purification, and derivatization, thus providing reliable correction for analytical variability. We will delve into the scientific justification for this choice, provide a detailed protocol for its implementation, and outline the necessary steps for method validation to ensure data integrity.

Scientific Integrity & Logic: Why Gibberellin A4 Methyl Ester?

The selection of an appropriate internal standard is a critical decision in analytical method development. The ideal IS should be a compound that is not naturally present in the sample, behaves similarly to the analyte of interest throughout the analytical process, and does not interfere with the detection of the target analytes.

Gibberellin A4 methyl ester meets these criteria for the following reasons:

-

Structural Similarity: As a C19-gibberellin, GA4 shares the fundamental tetracyclic diterpenoid skeleton with many other bioactive gibberellins (e.g., GA1, GA3, GA7).[2] This structural homology suggests that it will have comparable solubility, partitioning behavior during extraction, and reactivity during derivatization.

-

Commercial Availability: Gibberellin A4 is commercially available from various suppliers, and its methyl ester can be readily synthesized or is also available commercially, ensuring a consistent supply for routine analysis.[3][4][5]

-

Distinct Mass Spectrum: Upon derivatization (typically methylation of the carboxyl group and trimethylsilylation of hydroxyl groups), GA4 methyl ester will produce a unique mass spectrum with characteristic ions that can be distinguished from other GAs, allowing for selective monitoring.

-

Low Natural Abundance: While GA4 itself is a naturally occurring gibberellin, its methyl ester is not a common endogenous compound in most plant tissues, minimizing the risk of interference from the sample matrix.[6]

It is crucial to acknowledge that as a structural analogue, GA4 methyl ester is not a perfect mimic of every target gibberellin. Therefore, a rigorous validation of the method is paramount to demonstrate its accuracy and precision for each specific gibberellin being quantified.[7][8]

Experimental Workflow and Protocols

The following sections provide a detailed, step-by-step methodology for the quantification of gibberellins using GA4 methyl ester as an internal standard.

Diagram of the Experimental Workflow

Caption: Workflow for Gibberellin Quantification using GA4 Methyl Ester IS.

Materials and Reagents

-

Gibberellin standards (GA1, GA3, GA7, etc.)

-

Gibberellin A4 methyl ester (Internal Standard)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Hexane (HPLC grade)

-

Diazomethane (for methylation - EXTREME CAUTION REQUIRED ) or Trimethylsilyldiazomethane

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine (anhydrous)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18)

Protocol 1: Sample Preparation and Extraction

-

Homogenization: Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue lyser.

-

Internal Standard Spiking: To the homogenized tissue, add a known amount of Gibberellin A4 methyl ester solution (e.g., 50 ng in methanol). The exact amount should be optimized based on the expected concentration of the target gibberellins and the sensitivity of the instrument.

-

Extraction: Add 5 mL of pre-chilled 80% methanol to the sample, vortex thoroughly, and incubate at 4°C for at least 4 hours (or overnight) with gentle agitation.

-

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Supernatant Collection: Carefully collect the supernatant. Repeat the extraction of the pellet with another 5 mL of 80% methanol, and combine the supernatants.

-

Solvent Evaporation: Evaporate the methanol from the combined supernatants under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

Protocol 2: Solid-Phase Extraction (SPE) Purification

-

Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar impurities.

-

Elution: Elute the gibberellins with 5 mL of 80% methanol.

-

Drying: Evaporate the eluate to complete dryness under a gentle stream of nitrogen.

Protocol 3: Derivatization

Note: Derivatization is essential to increase the volatility of gibberellins for GC-MS analysis.[9]

-

Methylation:

-

Using Diazomethane (Expert Use Only): Prepare a fresh ethereal solution of diazomethane. Add the diazomethane solution dropwise to the dried extract until a faint yellow color persists. Allow the reaction to proceed for 10 minutes at room temperature. Carefully remove the excess diazomethane under a gentle stream of nitrogen in a fume hood.

-

Using Trimethylsilyldiazomethane (Safer Alternative): Dissolve the dried extract in 100 µL of a 2:1 mixture of methanol and toluene. Add 10 µL of 2M trimethylsilyldiazomethane in hexane. Let the reaction proceed for 30 minutes at room temperature. Quench the reaction by adding a few drops of acetic acid.

-

-

Trimethylsilylation:

-

After methylation, evaporate the solvent to dryness.

-

Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried, methylated extract.

-

Seal the vial and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

-

GC-MS Parameters and Data Analysis

Table 1: Suggested GC-MS Parameters

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | 80°C (hold 2 min), ramp to 240°C at 15°C/min, then to 300°C at 5°C/min (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Table 2: Suggested Ions for Selected Ion Monitoring (SIM)

| Compound | Derivatized Form | Molecular Ion (M+) | Quantification Ion (m/z) | Qualifier Ion(s) (m/z) |

| Gibberellin A4 Methyl Ester (IS) | Me-TMS | 418 | 418 | 403, 359 |

| Gibberellin A1 | Me-TMS₂ | 506 | 506 | 491, 447 |

| Gibberellin A3 | Me-TMS₂ | 504 | 504 | 489, 445 |

| Gibberellin A7 | Me-TMS | 416 | 416 | 401, 357 |

| Gibberellin A9 | Me | 330 | 330 | 315, 287 |

Note: The exact m/z values should be confirmed by analyzing the full-scan mass spectra of the derivatized standards. The molecular ion of the trimethylsilylated GA4 methyl ester is expected to be m/z 418.[10]

Data Analysis and Quantification

-

Calibration Curve Construction: Prepare a series of calibration standards containing known concentrations of the target gibberellins and a constant concentration of the GA4 methyl ester internal standard. After derivatization and GC-MS analysis, plot the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the concentration of the analyte.

-

Response Factor (RF) Calculation: The slope of the calibration curve represents the response factor for each analyte relative to the internal standard.

-

Quantification of Unknowns: Analyze the prepared plant samples. Calculate the concentration of each target gibberellin in the sample using the following equation:

ConcentrationAnalyte = ( (AreaAnalyte / AreaIS) / RF ) * (VolumeExtract / WeightSample)

Method Validation: A Self-Validating System

For a method using a structural analogue internal standard, thorough validation is non-negotiable to ensure trustworthiness.[8][11] The following parameters should be assessed:

-

Linearity and Range: Demonstrate a linear relationship between the response ratio and the concentration over a defined range.

-

Accuracy: Perform recovery studies by spiking known amounts of gibberellin standards into a blank matrix at different concentration levels (low, medium, and high). The recovery should ideally be within 80-120%.

-

Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples. The relative standard deviation (RSD) should typically be less than 15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy.

-

Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes and the internal standard.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Incomplete derivatization; active sites in the GC system. | Ensure reagents are fresh and anhydrous; check for leaks and condition the GC column. |

| Low Recovery of IS | Inefficient extraction or degradation during sample preparation. | Optimize extraction solvent and conditions; ensure IS is added at the earliest stage. |

| Non-linear Calibration Curve | Saturation of the detector; significant difference in derivatization efficiency between analyte and IS at high concentrations. | Narrow the concentration range of the calibration standards; re-evaluate the suitability of the IS for that specific analyte. |

| High Variability in Results | Inconsistent sample preparation or derivatization. | Ensure precise and consistent execution of the protocol for all samples and standards. |

Conclusion

The use of Gibberellin A4 methyl ester as an internal standard offers a practical and accessible approach for the quantitative analysis of gibberellins by GC-MS. Its structural similarity to other gibberellins provides a strong basis for its utility in correcting for analytical variability. However, the success of this method hinges on meticulous validation to establish its performance for each target analyte and matrix. By following the detailed protocols and validation guidelines presented in this application note, researchers can achieve reliable and accurate quantification of these crucial plant hormones, advancing our understanding of their complex roles in plant biology.

References

- Yamada, K. (1982). Determination of Endogenous Gibberellins in Germinating Barley by Combined Gas Chromatography-Mass Spectrometry. Journal of the American Society of Brewing Chemists, 40(1), 18-25.

-

Splendid Lab Pvt. Ltd. (n.d.). Gibberellin A4 Methyl Ester. Retrieved from [Link]

- Cai, Z., et al. (2024). Advancing Glucose Conjugated Gibberellins Discovery: A Structure–Oriented Screening and Identification Method for Unraveling Gibberellin Metabolites in Plants. Metabolites, 14(2), 89.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13964934, Gibberellin A4 methyl ester. Retrieved February 22, 2024 from [Link].

- Okamoto, M., Hanada, A., Kamiya, Y., Yamaguchi, S., & Nambara, E. (2009). Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry. Methods in molecular biology (Clifton, N.J.), 495, 53–60.

-

ChEBI. (n.d.). gibberellin A4 methyl ester (CHEBI:73252). Retrieved from [Link]

-

Plant-Hormones.info. (n.d.). Gibberellin A94. Retrieved from [Link]

- Gaskin, P., & MacMillan, J. (1981).

-

Cheméo. (n.d.). Gibberellin 3-epi-GA4, methyl ester trimethylsilyl ether. Retrieved from [Link]

- Okamoto, M., et al. (2009). Measurement of Abscisic Acid and Gibberellins by Gas Chromatography/Mass Spectrometry.

- A Review on GC-MS and Method Development and Validation. (2015). Indo American Journal of Pharmaceutical Research, 5(8), 3046-3054.

- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2023). Journal of the Serbian Chemical Society.

- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023). Molecules, 28(21), 7261.

-

MetwareBio. (n.d.). Targeted Metabolomics Gibberellin Assay. Retrieved from [Link]

-

NIST. (n.d.). Gibberellic acid. In NIST Chemistry WebBook. Retrieved from [Link]

- Macías-Bobadilla, J., et al. (2014). Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification. American Journal of Plant Sciences, 5, 573-583.

- Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. (2000). Journal of Analytical Toxicology, 24(5), 331-341.

- van den Broek, I., & van der Heeft, E. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(19), 2873-2877.

- VALIDATION OF AN ANALYTICAL METHOD FOR THE QUANTIFICATION OF GIBERELLIC ACID IN MAIZE SEEDS (Zea mays L.) BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (2020). Universitas Scientiarum, 25(1), 95-111.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Gibberellin A4 | CAS 468-44-0 | LGC Standards [lgcstandards.com]

- 5. Gibberellin A4 | CAS 468-44-0 | Cayman Chemical | Biomol.com [biomol.com]

- 6. Gibberellin A4 methyl ester | C20H26O5 | CID 13964934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chemeo.com [chemeo.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

Application Note: Precision Preparation of Gibberellin A4 Methyl Ester Calibration Standards

Executive Summary & Strategic Context

Gibberellin A4 (GA4) is a bioactive diterpenoid carboxylic acid crucial for plant stem elongation and floral induction.[1] In analytical workflows—particularly Gas Chromatography-Mass Spectrometry (GC-MS)—the free acid form of GA4 is non-volatile and thermally unstable.[1] Therefore, quantitative analysis requires derivatization to its methyl ester form (GA4-Me , CAS 19124-90-4), often followed by trimethylsilylation of hydroxyl groups.[1]

This guide details the rigorous preparation of GA4-Me calibration standards. Unlike generic chemical preparations, gibberellin standards require strict adherence to micro-gravimetric protocols and anhydrous handling due to their biological potency (active at ng/g levels) and high cost.[1]

Key Technical Challenges Addressed:

-

Hygroscopicity: GA4 residues absorb atmospheric moisture, skewing gravimetric mass.

-

Lability: The lactone bridge in GA4 is sensitive to pH extremes during methylation.

-

Quantification Bias: Incomplete methylation during in-situ preparation is a primary source of analytical error.

Critical Material Safety & Handling

-

Bioactivity: GA4 is a potent plant hormone.[2] Avoid cross-contamination with plant tissue culture media.

-

Reagents: If using (Trimethylsilyl)diazomethane (TMS-DAM) for methylation, handle in a fume hood.[1] It is a safer alternative to Diazomethane but remains toxic and potentially explosive if concentrated.

-

Light Sensitivity: Gibberellins are susceptible to photo-isomerization. Use amber glassware for all stock solutions.

Protocol A: Preparation from Commercial GA4 Methyl Ester (The "Gold Standard")[1]

Use this protocol if you have purchased certified reference material (CRM) of GA4 Methyl Ester.[1]

Materials

-

Analyte: Gibberellin A4 Methyl Ester (Purity >98%, e.g., from Olchemim or Sigma-Aldrich).[1]

-

Solvent: HPLC-grade Methanol (for LC) or Ethyl Acetate (for GC).[1] Note: Acetone is preferred for long-term storage stability.[1]

-

Equipment: 6-place Microbalance (readability 1 µg), Class A Volumetric Flasks (10 mL), Gas-tight Syringes.

Workflow

-

Equilibration: Allow the commercial standard vial to reach room temperature in a desiccator to prevent condensation.

-

Gravimetry: Weigh 1.00 mg ± 0.05 mg of GA4-Me directly into a tared 10 mL volumetric flask.

-

Expert Insight: Do not use weighing paper. The static charge of the fine crystalline powder leads to loss. Weigh directly into the vessel or use a weighing boat washed quantitatively into the flask.

-

-

Dissolution: Add 5 mL of solvent. Sonicate for 60 seconds to ensure complete dissolution.

-

Make to Volume: Dilute to the mark with solvent.

-

Final Concentration: 100 µg/mL (Stock Solution A).

-

-

Verification: Check absorbance at 205-210 nm (non-specific, but confirms presence) or inject 1 µL into GC-FID to confirm a single peak >99% area.

Protocol B: In-Situ Synthesis from GA4 Free Acid (The "Field-Proven" Method)

Use this protocol if commercial GA4-Me is unavailable or to cancel out derivatization errors in sample processing.

The Chemical Logic

Rather than buying the ester, most labs methylate the stable free acid (GA4) alongside their samples.[1] This ensures that any inefficiency in the methylation reaction affects the standard and the sample equally, self-correcting the quantification.

Reaction:

Step-by-Step Synthesis

-

Stock Preparation: Prepare a 100 µg/mL stock of GA4 Free Acid in Methanol.

-

Aliquot: Transfer 100 µL (10 µg GA4) into a silanized glass vial.

-

Evaporation: Dry under a stream of Nitrogen (

) at 35°C. -

Methylation:

-

Re-dissolve residue in 100 µL Methanol.

-

Add 50 µL of 2.0 M (Trimethylsilyl)diazomethane in hexanes.

-

Critical Step: Cap and incubate at Room Temperature for 30 minutes. The yellow color should persist (indicating excess reagent).

-

-

Quenching: Add 5 µL of 1 M Acetic Acid to quench excess diazomethane (solution turns colorless).

-

Exchange: Evaporate to dryness under

and reconstitute in Ethyl Acetate (for GC-MS).-

Result: You now have a quantitative standard of GA4-Me, assuming 100% molar conversion.

-

Calibration & Dilution Strategy

To ensure linearity across the dynamic range (typically 1 ng/mL to 1000 ng/mL), use a serial dilution scheme.[1]

Table 1: Dilution Scheme for Calibration Curve

| Standard ID | Source Solution | Volume Taken (µL) | Solvent Volume (µL) | Final Conc. (ng/mL) | Application |

| WS-1 | Stock A (100 µg/mL) | 100 | 900 | 10,000 | High Cal / QC |

| WS-2 | WS-1 | 100 | 900 | 1,000 | Linear Range Top |

| WS-3 | WS-2 | 200 | 800 | 200 | Mid-Range |

| WS-4 | WS-3 | 250 | 750 | 50 | Mid-Range |

| WS-5 | WS-4 | 200 | 800 | 10 | LOD Check |

| WS-6 | WS-5 | 100 | 900 | 1 | LOQ |

Note: For GC-MS, add a fixed concentration of Internal Standard (e.g., Deuterated GA4-Me) to every vial before the final volume adjustment.[1]

Visualization of Workflows

Diagram 1: Analytical Workflow for GA4-Me Standards

Caption: Decision tree for preparing GA4-Me standards via direct dissolution or in-situ methylation.

Quality Control: The Self-Validating System

To ensure the "Trustworthiness" of your data, implement these checks:

-

The "Zero" Injection: Inject a solvent blank immediately after your highest standard (WS-1).

-

Acceptance Criteria: No carryover peak at the GA4-Me retention time.

-

-

Internal Standard Normalization:

-

Use [17,17-2H2]GA4 (Deuterated GA4).[1]

-

Add this to the Free Acid stock before methylation in Protocol B.

-

Logic: If the methylation reaction fails, the IS signal drops proportionally to the analyte, maintaining the ratio accuracy.

-

-

Silylation Check (GC-MS specific):

-

GA4-Me still has hydroxyl groups at C-3 and/or C-13.[1]

-

For GC-MS, you must further treat the methyl ester with MSTFA or BSTFA to form GA4-Me-TMS .[1]

-

Validation: Monitor the mass spectrum for m/z 418 (Molecular Ion of GA4-Me-TMS) vs m/z 346 (GA4-Me).[1] Incomplete silylation causes peak tailing and quantification errors.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13964934, Gibberellin A4 methyl ester. Retrieved from [Link]

- Hedden, P. (1993).Modern methods for the quantitative analysis of plant hormones. Annual Review of Plant Physiology and Plant Molecular Biology. (Contextual grounding for GAs analysis).

Sources

gas chromatography conditions for gibberellin methyl esters

Application Note: High-Resolution GC-MS Analysis of Gibberellin Methyl Esters and Me-TMSi Derivatives

Executive Summary & Technical Rationale

Gibberellins (GAs) are diterpenoid carboxylic acids essential for plant development.[1] Their analysis by Gas Chromatography (GC) presents two primary challenges: polarity and isomerism .

-

Polarity: Native GAs contain a carboxyl group (C-7) and often multiple hydroxyl groups (C-3, C-13). These moieties form strong hydrogen bonds, leading to adsorption, peak tailing, and thermal degradation in the GC inlet.

-

Solution:Derivatization is mandatory. The carboxyl group must be methylated to form the Methyl Ester (Me) . If hydroxyl groups are present (e.g., GA1, GA3, GA4), they must be subsequently silylated to form the Methyl Ester Trimethylsilyl Ether (Me-TMSi) .

-

-

Isomerism: GAs exist as complex structural isomers (e.g., GA1 vs. GA3; GA4 vs. GA7). Mass spectra alone are often insufficient for identification because isomers share fragmentation patterns.

-

Solution:Kovats Retention Indices (KRI) on non-polar phases (DB-1) are the gold standard for positive identification, used in conjunction with Mass Spectrometry (MS).

-

This guide provides a validated workflow for generating Gibberellin Methyl Esters (and Me-TMSi derivatives) and the precise GC-MS conditions required to resolve them.

Analytical Workflow Diagram

The following diagram outlines the critical decision points in the sample preparation and analysis pipeline.

Figure 1: Decision matrix for Gibberellin derivatization. While simple methyl esters can be analyzed for non-hydroxylated GAs, the Me-TMSi workflow is the industry standard for comprehensive profiling.

Protocol: Derivatization Chemistry

Safety Warning: Traditional methylation uses Diazomethane (

Step A: Methylation (Formation of Methyl Esters)

Target: Converts free carboxylic acid (-COOH) to methyl ester (-COOMe).

Reagents:

-

Option 1 (Safer): (Trimethylsilyl)diazomethane (2.0 M in hexanes).

-

Option 2 (Classic): Ethereal Diazomethane (freshly prepared).

-

Solvent: Anhydrous Methanol (MeOH).

Procedure (TMS-Diazomethane Method):

-

Dissolve the dry GA residue in 100 µL of Methanol .

-

Add 50 µL of TMS-Diazomethane solution.

-

Vortex and incubate at Room Temperature for 30 minutes . The yellow color should persist (indicating excess reagent).

-

Evaporate to dryness under a gentle stream of Nitrogen (

).-

Result: You now have Gibberellin Methyl Esters (GA-Me) .

-

Checkpoint: If your target is non-hydroxylated (e.g., GA9, GA12, GA25), you may proceed to GC-MS. If hydroxyls are present, proceed to Step B.

-

Step B: Trimethylsilylation (Formation of Me-TMSi)

Target: Converts free hydroxyl groups (-OH) to TMS ethers (-OTMS).

Reagents:

-

MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) OR BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

-

Catalyst: 1% TMCS (Trimethylchlorosilane) – often included in commercial MSTFA kits.

Procedure:

-

To the dried Methyl Ester residue from Step A, add 50-100 µL of MSTFA .

-

Incubate at 60°C for 30-60 minutes .

-

Do NOT evaporate. Inject the solution directly into the GC.

-

Note: TMS derivatives are moisture-sensitive. Analyze within 24 hours.

-

Gas Chromatography Conditions

The following conditions are optimized for the separation of GA isomers (e.g., separating GA4 from GA7) using the standard Me-TMSi derivatives.

Instrument Configuration

| Parameter | Setting | Rationale |

| GC System | Agilent 7890/8890 or equivalent | High retention time precision required for KRI. |

| Column | DB-1 (or HP-1, ZB-1) | Critical: 100% Dimethylpolysiloxane is the standard for GA retention indices. |

| Dimensions | 30 m × 0.25 mm ID × 0.25 µm film | Standard capillary dimensions for balance of resolution and capacity. |

| Carrier Gas | Helium (99.999%) | Constant Flow Mode. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for MS vacuum and separation efficiency. |

Inlet & Injection

-

Mode: Splitless (for endogenous plant samples) or Split 1:10 (for synthetic standards).

-

Temperature: 260°C .

-

Liner: Deactivated glass liner with glass wool (to trap non-volatiles).

-

Purge Time: 0.75 min (if Splitless).

Oven Temperature Program (The "Slow Ramp")

Separating GA isomers requires a shallow gradient in the elution region.

| Step | Rate (°C/min) | Temperature (°C) | Hold Time (min) |

| Initial | - | 60°C | 1.0 |

| Ramp 1 | 20 | 200°C | 0 |

| Ramp 2 | 4 | 300°C | 5.0 |

| Total Time | ~38 minutes |

Note: The "ballistic" ramp to 200°C saves time, while the slow 4°C/min ramp from 200-300°C provides the resolution for the GA elution window (typically 220°C - 280°C).

Mass Spectrometry (MS) Settings

-

Source: Electron Impact (EI), 70 eV.

-

Source Temp: 230°C.

-

Transfer Line: 280°C.[2]

-

Acquisition:

-

Full Scan: m/z 50–600 (for identification/unknowns).

-

SIM (Selected Ion Monitoring): Mandatory for plant extracts. Monitor the Molecular Ion (

) and characteristic fragments (

-

Data Analysis: Identification & Kovats Indices

Identification relies on matching the Mass Spectrum AND the Kovats Retention Index (KRI) .[3]

Calculating KRI:

Inject a homologous series of n-alkanes (

Reference Data (DB-1 Column): Below are standard KRI values and characteristic ions for common Gibberellin Me-TMSi derivatives.

| Gibberellin | Derivative Form | KRI (DB-1) | Key Ions (m/z) |

| GA1 | Me-TMSi | 2650 - 2670 | 506 ( |

| GA3 | Me-TMSi | 2690 - 2710 | 504 ( |

| GA4 | Me-TMSi | 2540 - 2560 | 418 ( |

| GA7 | Me-TMSi | 2580 - 2600 | 416 ( |

| GA9 | Methyl Ester | 2400 - 2420 | 330 ( |

| GA12 | Methyl Ester | 2350 - 2370 | 344 ( |

| GA20 | Me-TMSi | 2600 - 2620 | 418 ( |

*Note: GA9 and GA12 lack hydroxyl groups, so their "Me-TMSi" form is chemically identical to their Methyl Ester form.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Active sites in liner or column. | Replace liner with deactivated glass. Trim 10cm from column inlet. |

| Missing Peaks (Hydroxylated GAs) | Incomplete silylation. | Re-run Step B (Silylation). Ensure reagents are fresh and moisture-free. |

| "Ghost" Peaks | Septum bleed or dirty injector. | Change septum. Bake out column at 310°C for 30 mins. |

| Low Sensitivity | Split ratio too high or dirty source. | Switch to Splitless mode. Clean MS ion source. |

References

-

Gaskin, P., & MacMillan, J. (1991). GC-MS of the Gibberellins and Related Compounds: Methodology and a Library of Spectra. Kant's Graphische Kunstanstalt. (The definitive "Bible" of GA analysis).

-

Hedden, P. (1987). "Gibberellins."[4][5][6][7][8][9][10] The Principles and Practice of Plant Hormone Analysis. Academic Press.

-

Yamaguchi, S. (2008). "Gibberellin Metabolism and its Regulation." Annual Review of Plant Biology.

-

Urbanová, T., et al. (2013). "Gibberellins – Terpenoid Plant Hormones: Biological Importance and Chemical Analysis." Int. J. Mol.[8] Sci. (Detailed derivatization protocols).

-

Master Organic Chemistry. (2023). "Diazomethane and TMS-Diazomethane Safety and Usage."

Sources

- 1. Development of a Rapid and Efficient Liquid Chromatography Method for Determination of Gibberellin A4 in Plant Tissue, with Solid Phase Extraction for Purification and Quantification [scirp.org]

- 2. agilent.com [agilent.com]

- 3. researchgate.net [researchgate.net]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. tandfonline.com [tandfonline.com]

- 6. agraria.com.br [agraria.com.br]

- 7. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Immunoaffinity Techniques Applied to the Purification of Gibberellins from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Derivatization of Plant Hormones to Gibberellin Methyl Esters for GC-MS Analysis

Abstract: This document provides a comprehensive guide for the derivatization of gibberellins (GAs) to their corresponding methyl esters, a critical step for their analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Gibberellins, a class of tetracyclic diterpenoid carboxylic acids, are plant hormones that regulate crucial developmental processes. Their inherent low volatility and thermal lability make direct GC-MS analysis challenging. This protocol details the esterification of the C-7 carboxyl group, significantly increasing the analyte's volatility and thermal stability, thereby enabling robust and sensitive quantification. The primary method described utilizes diazomethane, a highly efficient but hazardous reagent, necessitating strict adherence to safety protocols. An overview of subsequent trimethylsilylation for hydroxylated GAs is also discussed to achieve comprehensive derivatization.

Part 1: Scientific Principles and Application

The Rationale for Derivatization in Gibberellin Analysis

The quantitative analysis of gibberellins is fundamental to understanding plant physiology, growth, and response to environmental stimuli. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high resolution and sensitive detection.[1][2][3] However, the chemical nature of gibberellins—specifically the presence of a polar carboxylic acid group and often multiple hydroxyl groups—renders them non-volatile. When subjected to the high temperatures of a GC inlet and column, underivatized GAs are prone to thermal degradation, leading to poor chromatographic peak shape, low sensitivity, and inaccurate quantification.

Derivatization is a chemical modification process that transforms the analyte into a more volatile and thermally stable compound. For gibberellins, the primary target for derivatization is the carboxylic acid functional group. Conversion of this acid to its methyl ester derivative effectively masks its polarity, reduces hydrogen bonding potential, and significantly increases its volatility, making it amenable to GC analysis.[4]

The Chemistry of Methylation